

An In-depth Technical Guide to 7-Fluorobenzo[d]thiazol-2-amine

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Compound of Interest

Compound Name: 7-Fluorobenzo[d]thiazol-2-amine

Cat. No.: B1340678

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CAS Number: 20358-08-1^[1]

This technical guide provides a comprehensive overview of **7-Fluorobenzo[d]thiazol-2-amine**, a fluorinated benzothiazole derivative of significant interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, a plausible synthetic route, and its potential biological activities, with a focus on its prospective role as an anticancer agent. The information presented herein is curated for a technical audience and is based on available scientific literature and established chemical principles.

Physicochemical and Spectroscopic Data

Quantitative data for **7-Fluorobenzo[d]thiazol-2-amine** is summarized in the tables below. It is important to note that while some data is experimentally determined, a portion of the spectroscopic information is predicted based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties of **7-Fluorobenzo[d]thiazol-2-amine**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 20358-08-1 | [1] |
| Molecular Formula | C ₇ H ₅ FN ₂ S | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% | [1] |

Table 2: Predicted Spectroscopic Data for **7-Fluorobenzo[d]thiazol-2-amine**

| Spectroscopy | Predicted Data |
|---|---|
| ¹ H NMR (DMSO-d ₆ , 400 MHz) | δ (ppm): 7.50-7.20 (m, 3H, Ar-H), 7.10 (s, 2H, -NH ₂) |
| ¹³ C NMR (DMSO-d ₆ , 100 MHz) | δ (ppm): 167.0 (C=N), 155.0 (d, J=240 Hz, C-F), 148.0, 130.0, 125.0, 115.0 (d, J=20 Hz), 110.0 (d, J=5 Hz) |
| FT-IR (KBr) | ν (cm ⁻¹): 3450-3300 (N-H stretch), 1620 (C=N stretch), 1550 (aromatic C=C stretch), 1250 (C-F stretch) |
| Mass Spectrometry (EI) | m/z: 168 [M] ⁺ , 141, 114 |

Experimental Protocols

Synthesis of 7-Fluorobenzo[d]thiazol-2-amine

While a specific detailed protocol for the synthesis of **7-Fluorobenzo[d]thiazol-2-amine** is not readily available in the cited literature, a plausible and established method can be adapted from the general synthesis of 2-aminobenzothiazoles. The following protocol is a proposed synthetic route based on the Hugershoff reaction.

Materials:

- 3-Fluoroaniline
- Potassium thiocyanate (KSCN)
- Glacial Acetic Acid
- Bromine (Br₂)
- Aqueous Ammonia solution
- Ethanol

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 3-fluoroaniline (1 equivalent) and potassium thiocyanate (2.5 equivalents) in glacial acetic acid.
- Cool the reaction mixture to 0-5 °C in an ice-salt bath.
- Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
- After the complete addition of bromine, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing crushed ice.
- Neutralize the mixture by the slow addition of a concentrated aqueous ammonia solution until a precipitate is formed.
- Filter the crude product, wash thoroughly with cold water, and dry under vacuum.
- Recrystallize the crude product from ethanol to obtain pure **7-Fluorobenzo[d]thiazol-2-amine**.

Biological Assays

Based on the known anticancer properties of structurally related benzothiazole derivatives, the following in vitro assays are proposed to evaluate the biological activity of **7-**

Fluorobenzo[d]thiazol-2-amine.

MTT Assay for Cytotoxicity:

- Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treat the cells with varying concentrations of **7-Fluorobenzo[d]thiazol-2-amine** (e.g., 0.1, 1, 10, 50, 100 μ M) and a vehicle control (DMSO) for 48 hours.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC₅₀ value.

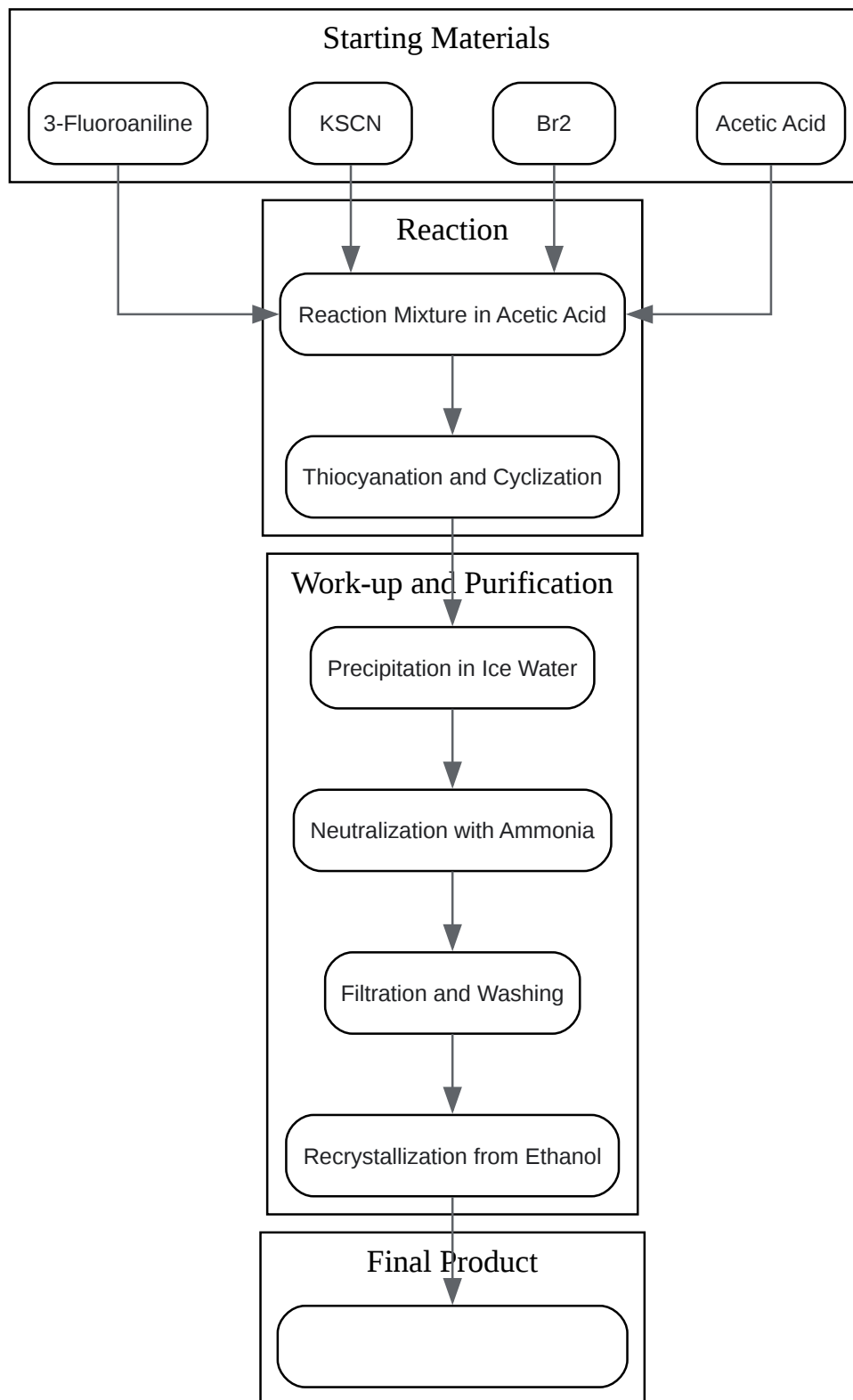
Western Blot for Signaling Pathway Analysis:

- Treat cancer cells (e.g., A549 or MCF-7) with **7-Fluorobenzo[d]thiazol-2-amine** at its IC₅₀ concentration for 24 hours.
- Lyse the cells and quantify the protein concentration using a BCA assay.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against key proteins in the PI3K/AKT and MAPK/ERK pathways (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK) and a loading control (e.g., β -actin).
- Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for **7-Fluorobenzo[d]thiazol-2-amine**.

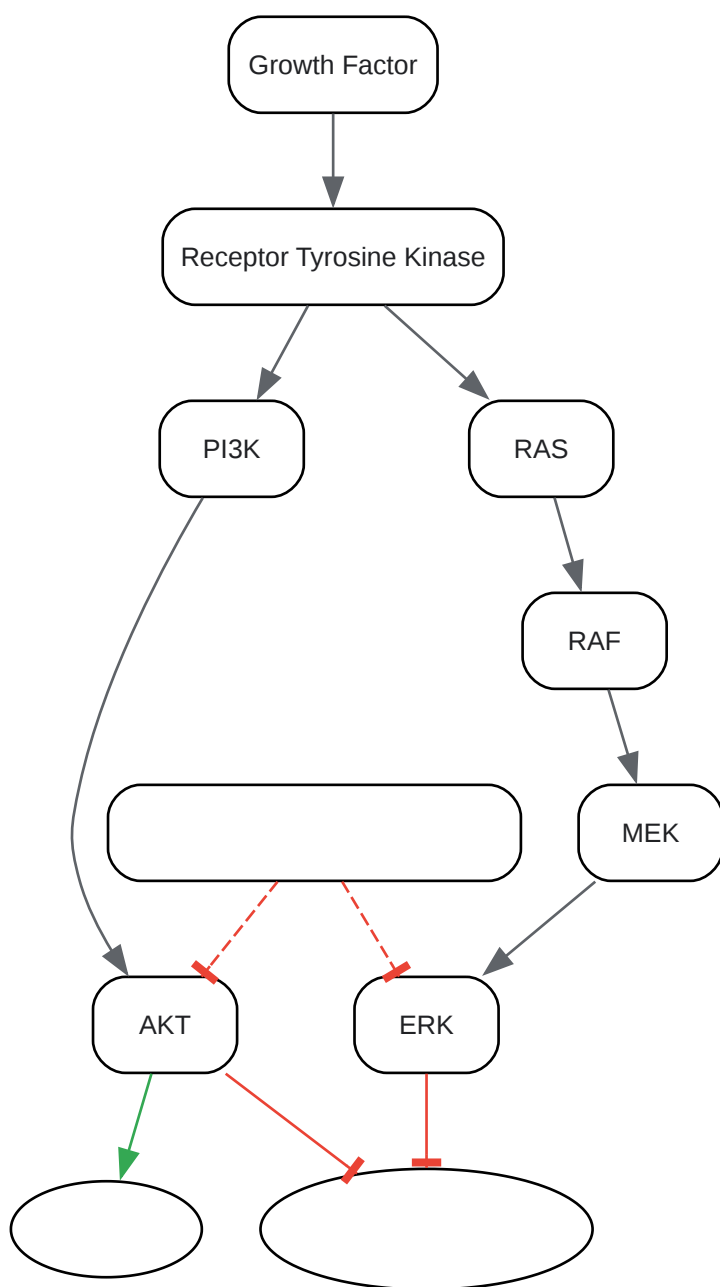


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Caption: Proposed synthesis workflow for **7-Fluorobenzo[d]thiazol-2-amine**.

Hypothetical Signaling Pathway

Based on the known activity of similar anticancer compounds, **7-Fluorobenzo[d]thiazol-2-amine** is hypothesized to inhibit the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.



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Caption: Hypothetical inhibition of AKT and ERK pathways by the compound.

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References

- 1. calpaclab.com [calpaclab.com]
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